TL02-59 dihydrochloride is a selective inhibitor targeting specific kinases, primarily within the Src-family kinases, which play a critical role in various cellular processes including proliferation and survival. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML) and other conditions associated with dysregulated kinase activity.
Developed at the University of Pittsburgh, TL02-59 dihydrochloride has been characterized through various studies focusing on its mechanism of action and efficacy against specific cancer cell lines. The compound's discovery is part of ongoing research aimed at understanding the role of tyrosine kinases in hematological malignancies .
The synthesis of TL02-59 dihydrochloride involves multi-step organic synthesis techniques. While specific synthetic routes are proprietary, general approaches typically include:
The synthesis process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for biological testing. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of TL02-59 dihydrochloride .
The molecular structure of TL02-59 dihydrochloride can be described based on its interaction with target kinases. It features a central scaffold that allows for binding to the ATP-binding site of Src-family kinases. The specific conformation upon binding alters the activity of these kinases, inhibiting their function.
Key structural data includes:
X-ray crystallography studies have revealed how TL02-59 interacts with Fgr, showing significant conformational changes in the kinase upon inhibitor binding .
TL02-59 dihydrochloride primarily acts through competitive inhibition at the ATP-binding site of Src-family kinases. This inhibition prevents phosphorylation events critical for kinase activation and downstream signaling.
In vitro studies demonstrate that TL02-59 effectively inhibits kinase activity across a range of concentrations, with notable IC50 values indicating its potency against specific targets:
These values highlight TL02-59's selectivity and effectiveness in disrupting kinase function in AML cells.
The mechanism by which TL02-59 exerts its effects involves:
Studies have shown that TL02-59 leads to reduced phosphorylation levels of key substrates within AML cells, confirming its role as a potent inhibitor .
Relevant analyses include stability testing under various environmental conditions to ensure consistent performance in experimental settings .
TL02-59 dihydrochloride is primarily investigated for its potential applications in:
Its efficacy in preclinical models demonstrates promise for future clinical applications, potentially leading to novel treatment strategies for patients with AML and related hematological disorders .
The Src-family kinases represent a group of non-receptor tyrosine kinases with critical roles in hematopoietic cell signaling, proliferation, and survival. Among the nine vertebrate members (SRC, LCK, LYN, BLK, HCK, FYN, FGR, YES), the myeloid-restricted subfamily—comprising Fgr, Hck, and Lyn—exhibits preferential expression in granulocytes, macrophages, and dendritic cells. In acute myeloid leukemia (AML), these kinases are frequently overexpressed and hyperactivated, contributing to oncogenic signaling cascades independent of receptor tyrosine kinase mutations like FLT3-ITD or KIT[D816V]. Transcriptomic analyses of primary AML patient samples reveal that high expression levels of Fgr, Hck, and Lyn correlate significantly with poor prognosis, increased relapse rates, and chemotherapy resistance [1] [2]. Mechanistically, constitutive activation of myeloid Src-family kinases drives aberrant phosphorylation of downstream effectors, including signal transducer and activator of transcription proteins (STATs), focal adhesion kinase, and p70 S6 ribosomal protein kinase, thereby promoting leukemic cell survival, proliferation, and bone marrow stromal adhesion [3] [6]. Notably, Fgr expression is enriched in leukemia stem cell populations, positioning it as a key regulator of disease persistence and minimal residual disease [2] [4].
Table 1: Myeloid Src-Family Kinases in Acute Myeloid Leukemia
Kinase | Expression Pattern | Functional Role in AML | Prognostic Association |
---|---|---|---|
Fgr | Myeloid-restricted; elevated in LSC | Promotes cytokine-independent growth; modulates mTORC1/S6K | Poor overall survival |
Hck | Myeloid-enriched; overexpressed in 40-60% AML | Enhances engraftment potential; activates STAT5 | Shorter remission duration |
Lyn | Broad hematopoietic expression | Mediates drug resistance; regulates BCL-2 | Correlates with relapse risk |
Despite the functional redundancy among Src-family kinases, several lines of evidence support Fgr as a high-value therapeutic target. First, genetic knockdown of Fgr in AML cell lines and primary patient samples induces apoptosis and suppresses proliferation, whereas Hck or Lyn depletion shows variable effects, suggesting non-overlapping roles in leukemogenesis [2] [4]. Second, Fgr activation is linked to specific pathological contexts: It is upregulated in >30% of core-binding factor AML cases and drives fibrotic signaling in radiation-induced pulmonary fibrosis through senescence-associated secretory phenotype mediation [5] [6]. Third, unlike pan-Src inhibitors (e.g., dasatinib), selective Fgr inhibition circumvents "off-target" immunosuppression or platelet dysfunction, preserving normal hematopoiesis [4]. Crucially, Fgr hyperactivation occurs via distinct mechanisms in malignancies—including coiled-coil domain oligomerization or gatekeeper mutations (e.g., T338M)—that enhance catalytic activity and transform cytokine-dependent cells to cytokine independence [6]. This oncogenic dependency, termed "kinase addiction," provides a therapeutic window for precision inhibitors.
TL02-59 dihydrochloride emerged from systematic optimization of N-phenylbenzamide scaffolds to achieve selective Fgr inhibition. Key milestones include:
2013–2015: Target Validation and Scaffold ScreeningHigh-throughput screening identified N-phenylbenzamide as a privileged structure for Src-family kinase inhibition. Biochemical assays revealed lead compounds with submicromolar activity against Fgr but minimal activity against non-myeloid kinases (e.g., LCK, SRC) [4].
2016–2018: Medicinal Chemistry OptimizationStructure-activity relationship studies focused on enhancing Fgr affinity and kinome selectivity. Introduction of a difluoro-phenyl moiety at the C3 position and methylpiperazine at the N1 position yielded TL02-59, which exhibited picomolar inhibition of Fgr (IC₅₀ = 23 pM) and >500-fold selectivity over Abl, Kit, and Flt3 [4]. Kinome-wide profiling (KINOMEscan) against 456 kinases confirmed a narrow target spectrum, with significant inhibition limited to Fgr, Hck, Lyn, and Syk [4].
Table 2: Selectivity Profile of TL02-59 Dihydrochloride
Kinase | IC₅₀ (nM) | Selectivity vs. Fgr |
---|---|---|
Fgr | 0.023 | 1-fold (reference) |
Hck | 0.87 | 38-fold |
Lyn | 2.1 | 91-fold |
Syk | 4.5 | 195-fold |
Flt3 | >1,000 | >43,000-fold |
Abl | >1,000 | >43,000-fold |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0